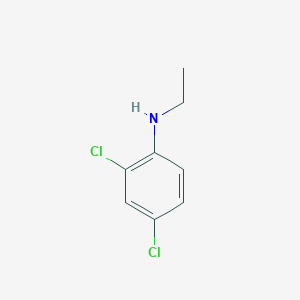

2,4-dichloro-N-ethylaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-N-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCHQESFRULWBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60537625 | |

| Record name | 2,4-Dichloro-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60537625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35113-89-4 | |

| Record name | 2,4-Dichloro-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60537625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-dichloro-N-ethylaniline

This guide provides a comprehensive technical overview of the synthetic pathways leading to 2,4-dichloro-N-ethylaniline, a key intermediate in the development of various fine chemicals, including pharmaceuticals and agrochemicals.[1] Designed for researchers and drug development professionals, this document delves into the core chemical principles, provides detailed experimental protocols, and offers a comparative analysis of the primary synthetic routes, grounded in established scientific literature.

Compound Profile and Strategic Importance

This compound (C₈H₉Cl₂N) is a substituted aniline derivative whose structural motif is of significant interest in medicinal chemistry and materials science.[2] The strategic placement of two chlorine atoms on the aromatic ring and an ethyl group on the nitrogen atom imparts specific physicochemical properties that are leveraged in the synthesis of more complex molecules. The primary precursor for its synthesis is 2,4-dichloroaniline, an important industrial intermediate used in the production of dyes, pigments, and pesticides.[1][3][4]

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety hazards of the reactants and the final product is paramount for successful and safe laboratory execution.

| Property | 2,4-dichloroaniline (Precursor) | This compound (Product) | N-(2,4-dichlorophenyl)acetamide (Intermediate) |

| CAS Number | 554-00-7[4] | 35113-89-4[2] | 6975-29-7[5] |

| Molecular Formula | C₆H₅Cl₂N[4] | C₈H₉Cl₂N[2] | C₈H₇Cl₂NO[6] |

| Molecular Weight | 162.02 g/mol [4] | 190.07 g/mol [2] | 204.05 g/mol [6] |

| Melting Point | 59-63 °C[3] | Not readily available | 146-148 °C[5] |

| Boiling Point | 245 °C[4] | Not readily available | Not readily available |

| Appearance | White to beige crystalline powder[4][7] | - | - |

Core Safety & Handling Directives

The chemicals involved in these syntheses are hazardous and require strict adherence to safety protocols.

-

Hazard Profile : 2,4-dichloroaniline is toxic by ingestion and is a skin and eye irritant.[8] When heated to decomposition, it emits toxic fumes of nitrogen oxides and hydrogen chloride.[7] The N-ethylated product and intermediates should be handled with similar caution.

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][10] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors or dust.[10]

-

Spill & Waste Management : In case of a spill, remove ignition sources, dampen the solid material with 60-70% ethanol, and transfer it to a sealed container for disposal.[8] All chemical waste must be disposed of according to institutional and local regulations.

Primary Synthetic Pathways

Two principal and validated pathways for the synthesis of this compound are presented: (A) a direct, one-pot reductive amination, and (B) a two-step sequence involving acylation followed by chemical reduction. The choice between these routes depends on factors such as available starting materials, required purity, reaction scale, and safety considerations associated with the reagents.

Pathway A: Reductive Amination

This pathway represents a highly efficient and direct method for N-alkylation of anilines.[11] It involves the reaction of 2,4-dichloroaniline with acetaldehyde to form a transient imine intermediate, which is immediately reduced in situ by a hydride-donating reagent to yield the target secondary amine.

Mechanism and Rationale

The reaction proceeds via nucleophilic attack of the primary amine (2,4-dichloroaniline) on the carbonyl carbon of acetaldehyde, forming a hemiaminal. This intermediate then dehydrates to form a Schiff base, or imine. A selective reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBCNH₃), is present in the reaction mixture to reduce the imine C=N double bond as it is formed, driving the equilibrium towards the final product and preventing side reactions.[12][13][14] Sodium borohydride is often preferred for its lower toxicity compared to its cyanated counterpart.

Visualizing the Reductive Amination Pathway

Caption: One-pot synthesis via imine formation and subsequent reduction.

Experimental Protocol: Reductive Amination

This protocol is adapted from general procedures for the reductive amination of anilines.[14]

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dichloroaniline (1.0 eq.) in a suitable alcohol solvent such as methanol or propanol at room temperature.

-

Nucleophilic Addition : To the stirred solution, add acetaldehyde (1.2 eq.) dropwise. The reaction may be mildly exothermic. Allow the mixture to stir for 1 hour at room temperature to facilitate imine formation.

-

Reduction : Cool the mixture in an ice bath. Cautiously add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 20 °C.

-

Reaction Completion : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Workup : Quench the reaction by slowly adding water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Pathway B: Acylation and Subsequent Reduction

This two-step approach offers an alternative route that is robust and well-documented, though less atom-economical than reductive amination. It involves the initial protection or activation of the aniline as an amide, followed by a powerful reduction to furnish the N-ethyl product.

Mechanism and Rationale

Step 1: N-Acetylation: 2,4-dichloroaniline is first converted to N-(2,4-dichlorophenyl)acetamide.[6] This is typically achieved by reacting the aniline with acetyl chloride or acetic anhydride.[15] The reaction is a nucleophilic acyl substitution where the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acetylating agent. A base, such as pyridine or triethylamine, is often added to neutralize the HCl or acetic acid byproduct.

Step 2: Amide Reduction: The resulting acetamide is a stable intermediate that is significantly less reactive than an ester or a ketone.[16] Therefore, a strong reducing agent is required for its conversion to an amine. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[17] The mechanism involves the addition of a hydride ion to the amide carbonyl, followed by coordination of the oxygen atom to the aluminum species, effectively converting the oxygen into a good leaving group. A second hydride transfer to the resulting iminium ion intermediate yields the final N-ethyl amine product.[18]

Visualizing the Acylation-Reduction Pathway

Caption: Two-step synthesis via N-acetylation and amide reduction.

Experimental Protocol: Acylation-Reduction

This protocol is based on standard procedures for N-acetylation and LiAlH₄ reduction of amides.[17][19]

Step A: Synthesis of N-(2,4-dichlorophenyl)acetamide

-

Reaction Setup : Dissolve 2,4-dichloroaniline (1.0 eq.) in a suitable solvent like dichloromethane or THF in a flask under an inert atmosphere (e.g., nitrogen). Add a base such as pyridine (1.1 eq.).

-

Acylation : Cool the solution in an ice bath. Add acetyl chloride (1.1 eq.) dropwise via a syringe. A precipitate (pyridinium hydrochloride) will form.

-

Reaction Completion : After addition, remove the ice bath and stir the mixture at room temperature for 2-3 hours.

-

Workup : Pour the reaction mixture into water and extract with dichloromethane. Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the crude N-(2,4-dichlorophenyl)acetamide, which can be recrystallized from ethanol or an ethanol/water mixture.[5]

Step B: Reduction of N-(2,4-dichlorophenyl)acetamide

-

Reaction Setup : To a flame-dried, three-necked flask under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF). Caution: LiAlH₄ reacts violently with water.

-

Amide Addition : Cool the LiAlH₄ suspension in an ice bath. Add a solution of N-(2,4-dichlorophenyl)acetamide (1.0 eq.) in anhydrous THF dropwise.

-

Reaction : After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-6 hours.

-

Workup (Fieser method) : Cool the reaction mixture to 0 °C. Quench the reaction by the sequential, slow, and dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely neutralizing the excess LiAlH₄ and precipitating aluminum salts.

-

Purification : Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake thoroughly with THF or ethyl acetate. Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound. Further purification can be achieved via column chromatography or vacuum distillation.

Comparative Analysis of Synthetic Routes

| Feature | Pathway A: Reductive Amination | Pathway B: Acylation-Reduction |

| Number of Steps | 1 (One-pot) | 2 (with intermediate isolation) |

| Atom Economy | Higher | Lower |

| Reagent Hazards | Moderate (NaBH₄ is flammable) | High (LiAlH₄ is pyrophoric and water-reactive) |

| Typical Yields | Good to Excellent | Good to Excellent (over two steps) |

| Throughput | High (faster overall process) | Lower (longer overall process) |

| Applicability | Ideal for rapid, direct N-ethylation. | Robust, classic method; useful if the acetamide intermediate is already available. |

Conclusion for the Practicing Scientist

Both reductive amination and the acylation-reduction sequence are viable and effective methods for synthesizing this compound. For efficiency, safety, and process economy, Pathway A (Reductive Amination) is generally the superior choice for de novo synthesis. Its one-pot nature minimizes handling and purification steps, leading to higher throughput.

Pathway B (Acylation-Reduction) remains a valuable and reliable alternative, particularly in scenarios where the N-acetylated intermediate is a commercially available or previously synthesized compound. However, the use of lithium aluminum hydride necessitates stringent anhydrous conditions and specialized handling protocols, making it less suitable for large-scale or less-equipped laboratory settings. The ultimate selection of the synthetic route should be guided by a careful assessment of the available resources, scale of the reaction, and the safety infrastructure in place.

References

- Sigma-Aldrich. (n.d.). 2,4-Dichloro-N-methylaniline 97.

- NOAA. (n.d.). 2,4-DICHLOROANILINE. CAMEO Chemicals.

- NSF Public Access Repository. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides.

- Chemical Synthesis Database. (n.d.). N-(2,4-dichlorophenyl)acetamide.

- Greenbook.net. (2017). SAFETY DATA SHEET 2,4-D Granules.

- Alligare. (n.d.). SAFETY DATA SHEET.

- Google Patents. (n.d.). Method for synthesizing 2,4-dichloroaniline by continuous chlorination.

- PubChem. (n.d.). 2,4-Dichloro-N-methylaniline.

- ChemicalBook. (n.d.). 2,4-Dichloroaniline.

- ChemScene. (n.d.). This compound.

- Nordmann. (n.d.). 2,4-Dichloroaniline.

- PubChem. (n.d.). 2,4-Dichloroaniline.

- Organic Syntheses. (n.d.). N-ETHYL-p-CHLOROANILINE.

- PrepChem.com. (n.d.). Synthesis of 2-Ethyl-4-chloroaniline.

- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.

- Master Organic Chemistry. (n.d.). Reduction of Amides to Amines.

- NIST. (n.d.). Acetamide, N-(2,4-dichlorophenyl)-. NIST Chemistry WebBook.

- University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines.

- ResearchGate. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents.

- Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4.

- Google Patents. (n.d.). N-ethyl aniline preparation method.

- Google Patents. (n.d.). N-ethyl aniline preparation method.

- BenchChem. (n.d.). Application Notes and Protocols for the N-alkylation of 4-Butyl-2,3-dichloroaniline.

Sources

- 1. 2,4-Dichloroaniline (554-00-7) at Nordmann - nordmann.global [nordmann.global]

- 2. chemscene.com [chemscene.com]

- 3. CN110590564A - Method for synthesizing 2,4-dichloroaniline by continuous chlorination - Google Patents [patents.google.com]

- 4. 2,4-Dichloroaniline | 554-00-7 [chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Acetamide, N-(2,4-dichlorophenyl)- [webbook.nist.gov]

- 7. 2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,4-DICHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. assets.greenbook.net [assets.greenbook.net]

- 10. cms9files.revize.com [cms9files.revize.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. par.nsf.gov [par.nsf.gov]

- 13. CN103145562A - N-ethyl aniline preparation method - Google Patents [patents.google.com]

- 14. CN103145562B - N-ethyl aniline preparation method - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]

- 19. prepchem.com [prepchem.com]

An In-depth Technical Guide to 2,4-dichloro-N-ethylaniline: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2,4-dichloro-N-ethylaniline, a substituted aniline derivative of significant interest in synthetic chemistry. Tailored for researchers, chemists, and professionals in drug development, this document delves into the molecule's core chemical properties, outlines a robust laboratory-scale synthesis protocol, explores its spectroscopic signature, and discusses its reactivity and potential applications. The content is structured to provide not only factual data but also the underlying scientific rationale for procedural choices, ensuring a deep and practical understanding of this compound.

Molecular Structure and Chemical Identity

This compound is an aromatic amine characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 4, and an N-ethyl group at position 1. This specific arrangement of electron-withdrawing chloro groups and an electron-donating N-ethylamino group dictates its chemical behavior, solubility, and reactivity profile.

The structural identity is unequivocally defined by its CAS Number, molecular formula, and various chemical notations.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2,4-DICHLORO-N-ETHYLBENZENAMINE[1] |

| CAS Number | 35113-89-4[1] |

| Molecular Formula | C₈H₉Cl₂N[1][2] |

| Molecular Weight | 190.07 g/mol [1] |

| SMILES | CCNC1=C(C=C(C=C1)Cl)Cl[1][2] |

| InChI | InChI=1S/C8H9Cl2N/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3[2] |

| InChIKey | XPCHQESFRULWBG-UHFFFAOYSA-N[2] |

graph "2_4_dichloro_N_ethylaniline_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N [label="N", fontname="Arial", fontsize=12, fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; C1 [label="C", fontname="Arial", fontsize=12]; C2 [label="C", fontname="Arial", fontsize=12]; C3 [label="C", fontname="Arial", fontsize=12]; C4 [label="C", fontname="Arial", fontsize=12]; C5 [label="C", fontname="Arial", fontsize=12]; C6 [label="C", fontname="Arial", fontsize=12]; C_ethyl1 [label="CH₂", fontname="Arial", fontsize=12]; C_ethyl2 [label="CH₃", fontname="Arial", fontsize=12]; Cl1 [label="Cl", fontname="Arial", fontsize=12, fontcolor="#FFFFFF", style=filled, fillcolor="#34A853"]; Cl2 [label="Cl", fontname="Arial", fontsize=12, fontcolor="#FFFFFF", style=filled, fillcolor="#34A853"]; H_N [label="H", fontname="Arial", fontsize=12]; // Benzene ring with alternating bonds C1 -- C2; C2 -- C3 [style=dashed]; C3 -- C4; C4 -- C5 [style=dashed]; C5 -- C6; C6 -- C1 [style=dashed]; // Substituents C1 -- N; N -- H_N; N -- C_ethyl1; C_ethyl1 -- C_ethyl2; C2 -- Cl1; C4 -- Cl2; // Positioning using pos attribute C1 [pos="0,0!"]; C2 [pos="-1.2,-0.7!"]; C3 [pos="-1.2,-2.1!"]; C4 [pos="0,-2.8!"]; C5 [pos="1.2,-2.1!"]; C6 [pos="1.2,-0.7!"]; N [pos="0,1.4!"]; H_N [pos="-0.8,2.1!"]; C_ethyl1 [pos="1.3,2.1!"]; C_ethyl2 [pos="2.5,1.6!"]; Cl1 [pos="-2.4,-0.2!"]; Cl2 [pos="0,-4.2!"];

// Nodes Reactants [label="Starting Materials:\n- 2,4-Dichloroaniline\n- Acetaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent [label="Solvent System:\n- Methanol or THF\n- Acetic Acid (catalyst)"]; Reaction [label="Step 1: Imine Formation\n(In Situ)", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Reduction [label="Step 2: Reductive Amination\nReagent: NaBH(OAc)₃", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Quench [label="Workup:\nAqueous Quench\n(e.g., sat. NaHCO₃)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extraction [label="Extraction:\nOrganic Solvent\n(e.g., Ethyl Acetate)"]; Purification [label="Purification:\nSilica Gel Column Chromatography"]; Product [label="Final Product:\nthis compound\n(>96% Purity)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; // Edges Reactants -> Reaction; Solvent -> Reaction; Reaction -> Reduction [label="Iminium Ion Intermediate"]; Reduction -> Quench [label="Crude Reaction Mixture"]; Quench -> Extraction; Extraction -> Purification [label="Crude Organic Extract"]; Purification -> Product [label="Characterization:\nNMR, MS"];

Caption: General workflow for the synthesis of this compound.

Detailed Laboratory Protocol

This protocol is a representative procedure for the N-alkylation of an aniline derivative. [3]

-

Reaction Setup: To a solution of 2,4-dichloroaniline (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add acetaldehyde (1.2 eq).

-

Acid Catalyst: Add glacial acetic acid (1.1 eq) to the mixture. The acid catalyzes the formation of the iminium ion, which is the species that undergoes reduction.

-

Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps to control any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed (typically 4-12 hours).

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Spectroscopic Profile (Predicted)

Direct spectroscopic data for this compound is not readily available in public repositories. However, a reliable predicted profile can be constructed based on the analysis of its structural components and comparison with similar molecules like 2,4-dichloroaniline and N-ethylaniline. [4][5]

| Predicted Spectroscopic Data | |

|---|---|

| ¹H NMR | Aromatic Region (δ 6.5-7.5 ppm): Three protons exhibiting a complex ABC spin system. The proton at C6 (ortho to the N-ethyl group) is expected to be the most upfield. The proton at C3 (ortho to a Cl) will likely be a doublet, and the proton at C5 (between two Cl atoms, meta) will be a doublet of doublets. Aliphatic Region (δ 1.2-3.4 ppm): The ethyl group will present as a quartet (CH₂) around δ 3.2-3.4 ppm and a triplet (CH₃) around δ 1.2-1.4 ppm. The N-H proton will appear as a broad singlet. |

| ¹³C NMR | Aromatic Region (δ 110-150 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the nitrogen (C1) will be the most deshielded. Carbons attached to chlorine (C2, C4) will also be significantly downfield. Aliphatic Region (δ 10-50 ppm): Two signals corresponding to the ethyl group carbons (CH₂ and CH₃). |

| Infrared (IR) | N-H Stretch: A sharp to medium peak around 3400 cm⁻¹. C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹. C=C Stretch: Aromatic ring stretches in the 1500-1600 cm⁻¹ region. C-N Stretch: A peak in the 1250-1350 cm⁻¹ range. C-Cl Stretch: Strong absorptions in the 600-800 cm⁻¹ region. |

| Mass Spec. (MS) | Molecular Ion (M⁺): A characteristic cluster of peaks due to the presence of two chlorine atoms. The M⁺ peak will be at m/z 189, the [M+2]⁺ peak at m/z 191 (approx. 65% intensity of M⁺), and the [M+4]⁺ peak at m/z 193 (approx. 10% intensity of M⁺). Fragmentation: A prominent fragment from the loss of an ethyl group (M-29) is expected. |

Chemical Reactivity and Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis. Its reactivity is governed by the interplay between the nucleophilic nitrogen center and the activated aromatic ring.

-

N-Substitution: The secondary amine is nucleophilic and can undergo further reactions such as acylation, alkylation, or sulfonylation to create more complex structures.

-

Electrophilic Aromatic Substitution: While the two chlorine atoms are deactivating, the N-ethyl group is a powerful activating ortho-, para-director. The positions ortho and para to the amino group are C6 and C3/C5 respectively. Given that C2 and C4 are blocked, further substitution (e.g., nitration, halogenation) would likely be directed to the C6 position, and to a lesser extent, the C5 position.

-

Applications: As a derivative of 2,4-dichloroaniline, this compound is a valuable building block for industries that rely on functionalized aromatic scaffolds. Its parent compound is a known precursor in the synthesis of dyes, pharmaceuticals, and agrochemicals. [6][7]The N-ethyl group provides a handle for further molecular elaboration, making it a useful intermediate for creating libraries of compounds in drug discovery programs.

Safety, Handling, and Toxicology

Substituted anilines, particularly halogenated ones, should be handled with care as they are often toxic and can be absorbed through the skin.

-

Hazard Classification: While specific data for the N-ethyl derivative is sparse, the parent compound 2,4-dichloroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled. [8]It may cause damage to organs through prolonged or repeated exposure. [8][9]It is also an irritant to the skin and eyes. * Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield. [10]* Handling: Avoid creating dust or aerosols. Keep the container tightly closed when not in use. [11]Wash hands thoroughly after handling. [9]* Spill Response: In case of a spill, evacuate the area. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. [12]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound should not be released into the environment. [11]

References

- PubChem. This compound hydrochloride.

- Stenutz, R. 2,4-dichloro-N-methylaniline. Stenutz. [Link]

- Fisher Scientific. Safety Data Sheet - 2,4-Dichloroaniline. Fisher Scientific. [Link]

- Loba Chemie. 2,4-DICHLOROANILINE EXTRA PURE MSDS. Loba Chemie. [Link]

- PubChem. 2,4-Dichloro-N-methylaniline.

- NSF Public Access Repository. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. NSF. [Link]

- The Chemical Versatility of 2,4-Dichloroaniline in Dye Synthesis. The Chemical Versatility of 2,4-Dichloroaniline in Dye Synthesis. [Link]

- Organic Syntheses. N-ETHYL-p-CHLOROANILINE. Organic Syntheses. [Link]

- Google Patents. A kind of method for synthesizing 2,4-dichloroaniline.

- ResearchGate. Acetonitrile-Mediated Synthesis of 2,4-Dichloroquinoline from 2-Ethynylaniline and 2,4-Dichloroquinazoline from Anthranilonitrile.

- SpectraBase. 2,4-Dichloroaniline - Optional[1H NMR] - Spectrum. Wiley. [Link]

- PubChem. 2,4-Dichloroaniline.

- Journal of Chemical and Pharmaceutical Research.

- SpectraBase. N-Ethylaniline. Wiley. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - this compound hydrochloride (C8H9Cl2N) [pubchemlite.lcsb.uni.lu]

- 3. jocpr.com [jocpr.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 2,4-Dichloroaniline (554-00-7) at Nordmann - nordmann.global [nordmann.global]

- 7. nbinno.com [nbinno.com]

- 8. lobachemie.com [lobachemie.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. 2,4-DICHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide to 2,4-dichloro-N-ethylaniline: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of 2,4-dichloro-N-ethylaniline (CAS No. 35113-89-4).[1] It details a probable synthetic route via N-alkylation of 2,4-dichloroaniline and outlines robust analytical methodologies for its characterization, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. This document is intended to be a vital resource for researchers and professionals involved in drug development and fine chemical synthesis, offering field-proven insights and detailed experimental protocols to ensure scientific integrity and reproducibility.

Introduction

This compound is a halogenated aromatic amine of significant interest in organic synthesis, particularly as an intermediate in the production of pharmaceuticals and agrochemicals. The strategic placement of two chlorine atoms on the aniline ring, combined with the N-ethyl group, imparts unique chemical properties that are leveraged in the development of novel bioactive molecules. Understanding the fundamental characteristics of this compound is paramount for its effective and safe utilization in research and development. This guide aims to consolidate the available technical information on this compound, providing a structured and in-depth resource for the scientific community.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in any scientific endeavor. These properties dictate its behavior in various chemical and biological systems.

Structural and General Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 2,4-DICHLORO-N-ETHYLBENZENAMINE | [1] |

| CAS Number | 35113-89-4 | [1] |

| Molecular Formula | C₈H₉Cl₂N | [1] |

| Molecular Weight | 190.07 g/mol | [1] |

| SMILES | CCNC1=C(C=C(C=C1)Cl)Cl | [1] |

Predicted Physical Properties

| Property | Predicted Value | Source |

| LogP | 3.4252 | [1] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 2 | [1] |

Note on Data Gaps: Experimental determination of key physical properties such as melting point, boiling point, and water solubility is crucial for comprehensive characterization and is a recommended area for further investigation. For the related compound, 2,4-dichloroaniline, the melting point is reported as 59-62 °C and the boiling point as 245 °C.[2] It is also described as being slightly soluble in water.[2]

Synthesis of this compound

The most logical and commonly employed synthetic route to N-alkylanilines is the N-alkylation of the corresponding primary aniline. In the case of this compound, the starting material would be 2,4-dichloroaniline.

Reaction Principle: N-Alkylation

The lone pair of electrons on the nitrogen atom of the amino group in 2,4-dichloroaniline acts as a nucleophile, attacking an electrophilic ethyl group source. This is typically an ethyl halide (e.g., ethyl bromide or ethyl iodide) or another suitable ethylating agent. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, thus driving the reaction to completion.

The electron-withdrawing nature of the two chlorine atoms on the aromatic ring decreases the nucleophilicity of the amino group in 2,4-dichloroaniline compared to aniline itself. This may necessitate slightly more forcing reaction conditions, such as elevated temperatures or the use of a stronger base, to achieve a good yield.

Generalized Experimental Protocol for N-Alkylation

The following protocol is a generalized procedure based on established methods for the N-alkylation of polychlorinated anilines. Optimization of reaction conditions is recommended for specific laboratory settings.

Materials:

-

2,4-dichloroaniline

-

Ethyl bromide (or ethyl iodide)

-

Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Anhydrous acetonitrile or dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dichloroaniline (1.0 equivalent).

-

Dissolve the aniline in anhydrous acetonitrile or DMF (to a concentration of approximately 0.1-0.5 M).

-

Add anhydrous potassium carbonate (2.0-3.0 equivalents) or sodium hydride (1.1-1.5 equivalents, handle with extreme care) to the solution.

-

Stir the suspension at room temperature for 15-30 minutes.

-

Slowly add the ethyl halide (1.0-1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or heat to a specified temperature (e.g., 60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion of the reaction, cool the mixture to room temperature if it was heated.

-

If sodium hydride was used, carefully quench the excess hydride with a few drops of isopropanol.

-

Filter the reaction mixture to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure product.

Diagram of Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Analytical Methodologies

Robust analytical methods are essential for confirming the identity and purity of synthesized this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.

Principle: The sample is vaporized and separated based on its boiling point and polarity on a chromatographic column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

Generalized GC-MS Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate or dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

GC Conditions:

-

Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms, is typically suitable for aniline derivatives.

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low to a high m/z ratio (e.g., 40-400 amu) to capture the molecular ion and characteristic fragments.

-

Expected Fragmentation Pattern: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 189 (for the ³⁵Cl isotopes). The isotopic pattern of two chlorine atoms (approximately 9:6:1 ratio for M, M+2, and M+4) will be a key diagnostic feature. Fragmentation will likely involve the loss of the ethyl group and other characteristic cleavages of the aniline structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring protons. Expected signals for this compound would include:

-

A triplet for the methyl protons of the ethyl group.

-

A quartet for the methylene protons of the ethyl group, coupled to the methyl protons.

-

A broad singlet for the N-H proton.

-

Signals in the aromatic region corresponding to the three protons on the dichlorinated benzene ring, with splitting patterns determined by their coupling to each other.

-

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule. For this compound, eight distinct signals are expected, corresponding to the two carbons of the ethyl group and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons will be influenced by the positions of the chlorine and N-ethylamino substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorptions:

-

N-H Stretch: A characteristic peak in the region of 3300-3500 cm⁻¹, indicative of the secondary amine.

-

C-H Stretches: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethyl group) will be observed below 3000 cm⁻¹.

-

C=C Aromatic Ring Stretches: Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: Typically found in the 1250-1350 cm⁻¹ region.

-

C-Cl Stretches: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

Safety and Toxicology

While specific toxicological data for this compound is limited, information on the parent compound, 2,4-dichloroaniline, provides a basis for hazard assessment.

General Hazards of Dichloroanilines:

-

Toxicity: Dichloroanilines are generally considered toxic and can be harmful if swallowed, in contact with skin, or if inhaled.[3]

-

Target Organs: The primary toxic effect of dichloroanilines is the formation of methemoglobin, which can lead to cyanosis (a bluish discoloration of the skin due to a lack of oxygen in the blood).[3] Other potential target organs include the spleen.[3]

-

Irritation: They can cause skin and eye irritation.[3]

-

Environmental Hazards: Dichloroanilines are often toxic to aquatic life with long-lasting effects.

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

In case of exposure, seek immediate medical attention.

Conclusion

This compound is a valuable building block in organic synthesis with significant potential in the development of new pharmaceuticals and agrochemicals. This technical guide has provided a comprehensive overview of its known and predicted properties, a plausible synthetic route, and robust analytical methods for its characterization. The provided protocols and data are intended to serve as a foundational resource for scientists and researchers, enabling them to work with this compound in a safe and scientifically sound manner. Further experimental validation of its physical properties and a more detailed toxicological profile are areas that warrant future investigation to enhance our understanding of this important chemical intermediate.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 11123, 2,4-Dichloroaniline. [Link]

- National Institute of Standards and Technology. Benzenamine, 2,4-dichloro-. In: NIST Chemistry WebBook. [Link]

- Australian Government Department of Health. Dichloroanilines: Human health tier II assessment. [Link]

- Loba Chemie. 2,4-DICHLOROANILINE EXTRA PURE MSDS. [Link]

- PubChem. 2,4-Dichloro-N-methylaniline. [Link]

- Organic Syntheses. N-ETHYL-p-CHLOROANILINE. [Link]

- Stenutz, R. 2,4-dichloro-N-methylaniline. [Link]

Sources

2,4-dichloro-N-ethylaniline molecular weight and formula

An In-Depth Technical Guide to 2,4-dichloro-N-ethylaniline: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a substituted aniline of significant interest in chemical synthesis and drug discovery. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's physicochemical properties, synthesis methodologies, and potential applications.

Core Molecular Attributes

This compound is a chlorinated aromatic amine. The presence of two chlorine atoms on the benzene ring and an ethyl group on the nitrogen atom imparts specific chemical characteristics that are pivotal to its reactivity and utility in various synthetic pathways.

Molecular Formula and Weight

The fundamental molecular identity of this compound is defined by its chemical formula and molecular weight.

These values are foundational for all stoichiometric calculations in synthetic procedures and for analytical characterization.

Structural Representation

The structural arrangement of atoms in this compound is crucial for understanding its chemical behavior.

Sources

Synthesis of 2,4-dichloro-N-ethylaniline from 2,4-dichloroaniline

This in-depth technical guide provides a comprehensive overview of the synthesis of 2,4-dichloro-N-ethylaniline from 2,4-dichloroaniline. Tailored for researchers, scientists, and professionals in drug development, this document delves into the primary synthetic methodologies, offering detailed experimental protocols, mechanistic insights, and critical safety considerations.

Executive Summary

The ethylation of 2,4-dichloroaniline is a crucial transformation in the synthesis of various agrochemicals, and pharmaceutical intermediates.[1][2] This guide focuses on two robust and widely applicable methods for this conversion: direct reductive amination and classical N-alkylation. Each method is presented with a detailed protocol, an analysis of its advantages and limitations, and the underlying chemical principles. The information herein is intended to serve as a practical and authoritative resource for laboratory execution and process optimization.

Introduction

2,4-Dichloroaniline is a readily available starting material that serves as a key building block in organic synthesis.[1][3] Its conversion to this compound introduces an ethyl group to the nitrogen atom, a common structural motif that can significantly influence the biological activity and physicochemical properties of a molecule. The selection of an appropriate synthetic strategy is paramount and is often dictated by factors such as substrate scope, desired yield, purity requirements, and scalability.

PART 1: Synthetic Methodologies

Two primary routes for the synthesis of this compound from 2,4-dichloroaniline are discussed: Reductive Amination and Direct N-Alkylation.

Reductive Amination

Reductive amination is a highly efficient, one-pot procedure for the formation of amines from a carbonyl compound and an amine.[4][5] In this case, 2,4-dichloroaniline reacts with acetaldehyde to form an intermediate imine, which is then reduced in situ to the desired N-ethylaniline derivative. This method is often preferred due to its high selectivity, avoidance of over-alkylation, and the use of mild reducing agents.[5][6]

Mechanism: The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. The iminium ion is subsequently reduced by a hydride source, such as sodium borohydride, to yield the final secondary amine.[5]

Reaction Pathway: Reductive Amination

Caption: Reductive amination of 2,4-dichloroaniline with acetaldehyde.

Direct N-Alkylation

Direct N-alkylation involves the reaction of 2,4-dichloroaniline with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.[7] This is a classical SN2 reaction where the amine acts as a nucleophile. While straightforward, this method can be prone to over-alkylation, leading to the formation of the tertiary amine, N,N-diethyl-2,4-dichloroaniline, and even quaternary ammonium salts.[7] Careful control of reaction conditions is crucial to favor mono-alkylation.[7]

Mechanism: The lone pair of electrons on the nitrogen atom of 2,4-dichloroaniline attacks the electrophilic carbon of the ethyl halide, displacing the halide ion and forming the hydrohalide salt of the product. A base is used to neutralize the acid and regenerate the free amine.

Reaction Pathway: Direct N-Alkylation

Caption: Direct N-alkylation of 2,4-dichloroaniline with ethyl iodide.

PART 2: Experimental Protocols

The following protocols are provided as a guide for the laboratory-scale synthesis of this compound.

Protocol 1: Reductive Amination

This protocol is adapted from general procedures for the reductive amination of anilines.[6][8]

Materials:

-

2,4-Dichloroaniline

-

Acetaldehyde

-

Sodium borohydride (NaBH₄)[9]

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

To a round-bottom flask, dissolve 2,4-dichloroaniline (1.0 eq) in methanol (10 mL per gram of aniline).

-

Cool the solution in an ice bath.

-

Slowly add acetaldehyde (1.1 eq) to the stirred solution.

-

Stir the mixture at 0 °C for 30 minutes to allow for imine formation.

-

In a separate flask, prepare a solution of sodium borohydride (1.5 eq) in methanol.

-

Slowly add the sodium borohydride solution to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Direct N-Alkylation

This protocol is based on general procedures for the N-alkylation of amines using alkyl halides.[7]

Materials:

-

2,4-Dichloroaniline

-

Ethyl iodide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

To a round-bottom flask, add 2,4-dichloroaniline (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.

-

Stir the suspension at room temperature for 15 minutes.

-

Add ethyl iodide (1.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and stir for 8-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic solids.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography.

PART 3: Data Presentation and Comparison

| Parameter | Reductive Amination | Direct N-Alkylation |

| Ethylating Agent | Acetaldehyde | Ethyl Iodide/Bromide |

| Key Reagent | Sodium Borohydride | Potassium Carbonate |

| Selectivity | High for mono-alkylation | Prone to over-alkylation |

| Reaction Conditions | Mild (0 °C to room temp.) | Elevated temperatures (reflux) |

| Byproducts | Minimal | Di- and tri-ethylated products |

| Workup | Quenching and extraction | Filtration and extraction |

PART 4: Safety and Handling

2,4-Dichloroaniline:

-

Hazards: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Very toxic to aquatic life with long-lasting effects.[6]

-

Precautions: Avoid contact with skin and eyes. Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area or under a fume hood.[6]

-

First Aid: In case of contact, wash skin with plenty of water. If inhaled, remove to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[6]

Ethyl Iodide:

-

Hazards: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause cancer.

-

Precautions: Handle in a fume hood. Wear appropriate personal protective equipment.

Sodium Borohydride:

-

Hazards: Flammable solid. Reacts with water to produce flammable gases. Causes severe skin burns and eye damage.

-

Precautions: Handle under an inert atmosphere. Keep away from water and moisture.

Conclusion

The synthesis of this compound from 2,4-dichloroaniline can be effectively achieved through either reductive amination or direct N-alkylation. Reductive amination offers superior selectivity for the desired mono-alkylated product and proceeds under milder conditions, making it a more favorable choice for many applications. Direct N-alkylation, while a viable alternative, requires careful control to minimize over-alkylation. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, purity, and available resources.

References

- Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

- A Kind of Method for Synthesizing 2,4-dichloroaniline. CN101362699A.

- Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. NSF Public Access Repository. [Link]

- Amine synthesis by reductive amination (reductive alkyl

- Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

- Reductive Amin

- Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

- N-ETHYL-p-CHLOROANILINE. Organic Syntheses Procedure. [Link]

- α,α,α-TRICHLOROACETANILIDE. Organic Syntheses Procedure. [Link]

- Soni, Y., et al. Synthesis of N-ethylaniline over ultra-small Pd NPs in the presence of ethanol and molecular H2.

- 2,4-Dichloroaniline. PubChem. [Link]

- Chad's Prep. 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). YouTube. [Link]

- Trialkylammonium Salt Degradation: Implications for Methylation and Cross-coupling. The Royal Society of Chemistry. [Link]

- 2,4-dichloroaniline. AERU - University of Hertfordshire. [Link]

- Processes for the diazotization of 2,5-dichloroanilines. WO2015095284A1.

Sources

- 1. 2,4-Dichloroaniline | 554-00-7 [chemicalbook.com]

- 2. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

- 3. 2,4-dichloroaniline [sitem.herts.ac.uk]

- 4. gctlc.org [gctlc.org]

- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. organic-synthesis.com [organic-synthesis.com]

Spectroscopic Characterization of 2,4-dichloro-N-ethylaniline: A Technical Guide

Introduction to 2,4-dichloro-N-ethylaniline

Substituted anilines are a critical class of organic compounds that serve as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes. This compound, with the chemical formula C₈H₉Cl₂N, is a derivative of aniline featuring two chlorine substituents on the aromatic ring and an ethyl group on the nitrogen atom.[2] The precise characterization of its molecular structure is paramount for quality control, reaction monitoring, and ensuring the desired properties of downstream products. Spectroscopic techniques such as NMR, IR, and MS provide a powerful toolkit for elucidating the structural features of such molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, based on the analysis of 2,4-dichloroaniline and related N-alkylanilines.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the protons of the N-ethyl group. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating nature of the amino group.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| H-3 | ~6.7 | Doublet (d) | 1H |

| H-5 | ~7.1 | Doublet of doublets (dd) | 1H |

| H-6 | ~7.3 | Doublet (d) | 1H |

| -NH- | Broad singlet | 1H | |

| -CH₂- | ~3.2 | Quartet (q) | 2H |

| -CH₃ | ~1.2 | Triplet (t) | 3H |

Rationale for Predictions: The predicted chemical shifts for the aromatic protons are based on the experimental data for 2,4-dichloroaniline, with slight upfield shifts anticipated due to the electron-donating effect of the N-ethyl group. The splitting patterns arise from spin-spin coupling between adjacent protons. The ethyl group will exhibit a characteristic quartet for the methylene (-CH₂-) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons. The N-H proton is expected to be a broad singlet due to quadrupole broadening and potential exchange.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound are presented below.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~145 |

| C-2 | ~128 |

| C-3 | ~118 |

| C-4 | ~129 |

| C-5 | ~125 |

| C-6 | ~130 |

| -CH₂- | ~38 |

| -CH₃ | ~14 |

Rationale for Predictions: The chemical shifts of the aromatic carbons are predicted based on the spectrum of 2,4-dichloroaniline, with adjustments for the N-ethyl substituent. The carbon attached to the nitrogen (C-1) will be significantly deshielded. The carbons bearing the chlorine atoms (C-2 and C-4) will also be deshielded. The ethyl group carbons will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

-

Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum, and integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3350-3450 | Secondary amine |

| C-H Stretch (Aromatic) | 3000-3100 | Aromatic C-H bonds |

| C-H Stretch (Aliphatic) | 2850-2960 | Ethyl group C-H bonds |

| C=C Stretch (Aromatic) | 1500-1600 | Aromatic ring |

| C-N Stretch | 1250-1350 | Aryl amine |

| C-Cl Stretch | 700-850 | Aryl chloride |

Rationale for Predictions: The predicted IR absorption bands are based on the known characteristic frequencies for the functional groups present in this compound. The N-H stretch of the secondary amine is a key diagnostic peak. The aromatic C-H and C=C stretches confirm the presence of the benzene ring. The aliphatic C-H stretches are indicative of the ethyl group, and the C-Cl stretches confirm the presence of the chlorine substituents.

Experimental Protocol for IR Spectroscopy

A typical procedure for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory is as follows:

-

Instrument Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically subtract the background spectrum.

-

Data Analysis: Identify and label the significant absorption bands in the resulting spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak and characteristic fragment ions.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Ion | Comments |

| 190/192/194 | [M]⁺ | Molecular ion peak with isotopic pattern for two chlorine atoms. |

| 175/177/179 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 161/163 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |

| 126 | [M - C₂H₅ - Cl]⁺ | Loss of an ethyl radical and a chlorine atom. |

Rationale for Predictions: The molecular weight of this compound is 190.07 g/mol .[2] The molecular ion peak ([M]⁺) will appear at m/z 190, with accompanying isotopic peaks at m/z 192 and 194 due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). Common fragmentation pathways for N-alkylanilines involve the loss of the alkyl group or parts of it. The loss of a methyl radical from the ethyl group would result in a fragment at m/z 175, while the loss of the entire ethyl radical would lead to a fragment at m/z 161, corresponding to the 2,4-dichloroaniline radical cation. Further fragmentation can involve the loss of a chlorine atom.

Experimental Protocol for Mass Spectrometry

A general procedure for obtaining an EI mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample molecules with high-energy electrons to generate positively charged ions (electron ionization).

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualization of Molecular Structure and Spectroscopic Relationships

To visually represent the relationships between the molecular structure and the expected spectroscopic data, the following diagrams are provided.

Caption: Molecular structure and its correlation with key spectroscopic signals.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic characterization of this compound. By leveraging the experimental data of the parent compound, 2,4-dichloroaniline, and understanding the substituent effects of the N-ethyl group, we can confidently anticipate the key features of its NMR, IR, and MS spectra. This information is crucial for researchers and scientists working with this compound, enabling them to verify its structure, assess its purity, and monitor its reactions. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data for this and related molecules.

References

- Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.

- Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for C

- ChemicalBook. 2-CHLORO-N,N-DIETHYLANILINE(19372-80-6) 1H NMR spectrum.

- PubMed Central (PMC). (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.

- PubChem. 2,4-Dichloroaniline.

- MDPI. (2025, November 13).

- ChemicalBook. 2,4-Dichloroaniline(554-00-7) 13C NMR spectrum.

- Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001020).

- SpectraBase. 2,4-Dichloroaniline - Optional[1H NMR] - Spectrum.

- Semantic Scholar. (n.d.). Substituent effects on the physical properties and pKa of aniline.

- ChemScene. This compound.

- Google Patents. (n.d.). A kind of method for synthesizing 2,4-dichloroaniline.

- BenchChem. (n.d.). Substituted aniline: Significance and symbolism.

- ChemicalBook. N-ETHYL-4-CHLOROANILINE(13519-75-0) 1H NMR spectrum.

- Sigma-Aldrich. 2,4-Dichloro-N-methylaniline 97%.

- NIST WebBook. Benzenamine, 2,4-dichloro-.

- ChemicalBook. N-Ethylaniline(103-69-5) 13C NMR spectrum.

- ChemicalBook. N-ETHYLANILINE HYDROCHLORIDE(4348-19-0) 1H NMR spectrum.

- SpectraBase. 2,4-Dichloroaniline - Optional[MS (GC)] - Spectrum.

- ChemicalBook. 2,4-Dichloroaniline(554-00-7)IR1.

- SpectraBase. 2,4-Dichloroaniline - Optional[Vapor Phase IR] - Spectrum.

- Organic Syntheses. N-ETHYL-p-CHLOROANILINE.

- NIST WebBook. 2,4-Dichloroacetanilide.

- Google Patents. (n.d.).

- BenchChem. (n.d.). Application Note: Analysis of 2-chloro-N-phenylaniline by Mass Spectrometry.

- FooDB. (2010, April 8). Showing Compound N-Ethylaniline (FDB004541).

Sources

An In-depth Technical Guide to the Solubility of 2,4-dichloro-N-ethylaniline in Organic Solvents

Introduction

Welcome to this comprehensive technical guide on the solubility of 2,4-dichloro-N-ethylaniline. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of the dissolution characteristics of this compound. We will delve into the theoretical underpinnings of its solubility, provide actionable experimental protocols for its determination, and offer insights grounded in years of laboratory experience.

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical parameter that influences bioavailability, reaction kinetics, and purification strategies. This compound, with its distinct chemical architecture, presents an interesting case study in solubility that necessitates a nuanced approach. This guide eschews a one-size-fits-all template, instead opting for a structure that logically flows from theoretical prediction to practical application, empowering you to make informed decisions in your work.

Physicochemical Properties and Solubility Profile of this compound

Understanding the intrinsic properties of this compound is fundamental to predicting its behavior in various organic solvents. The molecule's structure dictates its polarity, hydrogen bonding capacity, and overall intermolecular interactions, which are the primary drivers of solubility.

Key Physicochemical Properties:

| Property | Value/Information | Source |

| Molecular Formula | C₈H₉Cl₂N | [1] |

| Molecular Weight | 190.07 g/mol | [1] |

| Melting Point | 28-32 °C (lit.) | [2] |

| Calculated LogP | 3.4252 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | [1] |

The presence of two chlorine atoms on the benzene ring significantly increases the molecule's lipophilicity and molecular weight. The secondary amine group (-NH-) introduces a site for hydrogen bonding, both as a donor and an acceptor, and contributes a degree of polarity. The ethyl group further adds to the nonpolar character. The calculated LogP value of 3.4252 suggests a preference for lipophilic environments over aqueous ones.

The Principle of "Like Dissolves Like"

The adage "like dissolves like" is a cornerstone of solubility prediction.[3] It implies that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[3] For this compound, we can anticipate the following:

-

High Solubility in Nonpolar and Moderately Polar Aprotic Solvents: The significant nonpolar surface area conferred by the dichlorinated benzene ring and the ethyl group suggests good solubility in solvents like toluene, hexane, diethyl ether, and ethyl acetate. These solvents primarily interact through van der Waals forces, which are compatible with the nonpolar regions of the solute.

-

Moderate to Good Solubility in Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, and dimethylformamide (DMF) can engage in dipole-dipole interactions with the polar C-Cl and C-N bonds of this compound. The absence of strong hydrogen bonding in these solvents prevents them from forming a tight solvent-solvent network that would resist the intrusion of the solute.

-

Variable Solubility in Polar Protic Solvents: Alcohols like methanol, ethanol, and isopropanol can act as both hydrogen bond donors and acceptors. While they can interact with the amine group of this compound, the overall lipophilicity of the molecule may limit its solubility, particularly in lower-chain alcohols. The energy required to disrupt the hydrogen-bonded network of the alcohol to accommodate the large nonpolar part of the solute is a critical factor.

-

Low Solubility in Water: As a highly polar, hydrogen-bonded solvent, water is a poor solvent for the largely nonpolar this compound.[4][5] The unfavorable entropy change associated with creating a cavity in the water structure for the nonpolar solute, along with the relatively weak solute-water interactions compared to the strong water-water hydrogen bonds, results in low aqueous solubility.

The amine functionality of this compound means its solubility can be significantly influenced by pH in aqueous systems or in the presence of acidic or basic species in organic solvents. In acidic conditions, the amine group can be protonated to form a more polar and, therefore, more water-soluble salt.[6]

Figure 1: A conceptual diagram illustrating the relationship between the physicochemical properties of this compound and its predicted solubility in different classes of organic solvents.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data.[7] Several methods can be employed, ranging from traditional techniques to high-throughput screening.

Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility. It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vial at a constant temperature using a shaker or a magnetic stirrer for a sufficient period to reach equilibrium. For many organic systems, 24 to 48 hours is adequate, but this should be verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. To ensure complete removal of solid particles, the saturated solution should be filtered through a chemically resistant syringe filter (e.g., PTFE) or centrifuged at high speed.

-

Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. The concentration of this compound in the diluted sample is then determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[8][9][10]

-

Calculation: Back-calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/100 mL, or molarity.

Trustworthiness Check: To validate the attainment of equilibrium, the experiment can be approached from both supersaturation and undersaturation. For supersaturation, a concentrated solution can be prepared at an elevated temperature and then cooled to the target temperature to induce precipitation. The concentration of the resulting solution at equilibrium should be the same as that obtained from the undersaturation approach described above.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2,4-Dichloro-N-methylaniline 97 35113-88-3 [sigmaaldrich.com]

- 3. youtube.com [youtube.com]

- 4. 2,4-Dichloroaniline CAS#: 554-00-7 [m.chemicalbook.com]

- 5. 2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scirp.org [scirp.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability and Degradation of 2,4-dichloro-N-ethylaniline

Introduction

2,4-dichloro-N-ethylaniline is a substituted aniline of interest in various fields, including as an intermediate in the synthesis of dyes and pharmaceuticals. As with any chemical entity intended for use in regulated products, a thorough understanding of its stability profile and degradation pathways is paramount. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions and delineates its potential degradation products. The methodologies presented herein are designed to meet the rigorous standards of regulatory bodies and provide a framework for the development of stability-indicating analytical methods.

This guide is intended for researchers, scientists, and drug development professionals. The information is presented to not only provide protocols but also to explain the scientific rationale behind the experimental designs, ensuring a deep understanding of the principles of stability testing.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting stability studies.

| Property | Value | Source |

| CAS Number | 35113-89-4 | [1] |

| Molecular Formula | C₈H₉Cl₂N | [1] |

| Molecular Weight | 190.07 g/mol | [1] |

| Appearance | Not specified; likely a liquid or low-melting solid | Inferred from related compounds |

| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents | Inferred from aniline properties |

Forced Degradation: A Strategic Approach

Forced degradation, or stress testing, is a critical component of drug development and is mandated by regulatory agencies such as the International Council for Harmonisation (ICH).[2] These studies are designed to intentionally degrade the molecule under conditions more severe than accelerated stability testing.[2] The primary objectives of forced degradation studies are:

-

To elucidate the degradation pathways of the drug substance.

-

To identify the likely degradation products.

-

To establish the intrinsic stability of the molecule.

-

To develop and validate stability-indicating analytical methods.[3][4]

Forced degradation studies should be initiated during Phase III of clinical development to ensure that the analytical methods are validated and that significant impurities are identified and quantified.[3]

Logical Flow of a Forced Degradation Study

Caption: Workflow for a comprehensive forced degradation study.

Predicted Stability and Degradation Pathways of this compound

While specific experimental data for this compound is limited, its degradation pathways can be predicted based on the known reactivity of substituted anilines and N-alkylanilines.

Hydrolytic Degradation

Anilines are generally stable to hydrolysis under neutral and alkaline conditions. However, under strongly acidic conditions, the lone pair of electrons on the nitrogen atom can be protonated, which may influence the electronic properties of the aromatic ring, but cleavage of the N-alkyl or N-aryl bond via hydrolysis is unlikely under typical forced degradation conditions. It is important to note that N-acylated anilines (amides) are susceptible to hydrolysis under both acidic and basic conditions.[5] Given that this compound is not an amide, significant hydrolytic degradation is not anticipated.

Oxidative Degradation

The amino group of anilines is susceptible to oxidation. The N-ethyl group in this compound is a likely site for oxidative attack, potentially leading to N-dealkylation.[6] The reaction with oxidizing agents, such as hydrogen peroxide, can proceed through an N-oxide intermediate.

Predicted Oxidative Degradation Pathway:

Sources

An In-Depth Technical Guide to the Toxicological Profile of 2,4-dichloro-N-ethylaniline

Abstract

This technical guide provides a comprehensive toxicological profile of 2,4-dichloro-N-ethylaniline, a compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct toxicological data for this specific molecule, this guide synthesizes information from closely related structural analogues, primarily 2,4-dichloroaniline and other N-alkylanilines, to construct a predictive toxicological assessment. This document is structured to provide a deep understanding of the compound's physicochemical properties, projected toxicokinetics, potential toxicological endpoints, and the underlying mechanistic principles. Furthermore, it outlines detailed experimental protocols for key toxicological assays, offering a robust framework for any future empirical investigations. The causality behind experimental choices is explained, and all protocols are presented as self-validating systems, ensuring scientific integrity and trustworthiness.

Introduction and Physicochemical Characterization

This compound belongs to the family of halogenated anilines, a class of compounds widely used as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals. The introduction of an N-ethyl group to the 2,4-dichloroaniline backbone is expected to modify its physicochemical properties, which in turn will influence its toxicokinetic and toxicodynamic profile. A thorough understanding of these properties is the foundational step in a robust toxicological assessment.

Physicochemical Properties

| Property | Value (Estimated/Available) | Source/Basis |

| Molecular Formula | C₈H₉Cl₂N | - |